2-Hydroxy-cis-hex-2,4-dienoate
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Overview
Description
2-Hydroxy-cis-hex-2,4-dienoate is a medium-chain fatty acid.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Hydroxy-γ-sanshool : Utilizing Wittig reactions and iodine-catalyzed isomerization, 2-Hydroxy-cis-hex-2,4-dienoate serves as a key component in synthesizing hydroxy-γ-sanshool, with applications in organic chemistry (Gao et al., 2021).
Catalytic Hydrogenation Studies : Research shows its utility in studying the conversion of molecular dissymmetry into centrodissymmetry in catalytic hydrogenation processes (Crombie, Jenkins, & Roblin, 1975).
Metabolic Studies in Bacteria : Investigations into the metabolism of biphenyl by Pseudomonas putida identified 2-Hydroxy-cis-hex-2,4-dienoate as a crucial intermediate, highlighting its importance in microbial biochemistry (Catelani, Colombi, Sorlini, & Treccani, 1973).
Intramolecular Redox Reactions : This compound demonstrates potential in redox chemistry, enabling the transformation of E-dienals to Z-enoic acids in a non-catalytic, environmentally friendly manner (Chen et al., 2012).
Environmental and Degradative Pathways
Degradation of Steroid Ring A : Research on the degradation of steroids in Pseudomonas testosteroni implicates 2-Hydroxy-cis-hex-2,4-dienoate as a key intermediate, vital for understanding steroid metabolism (Coulter & Talalay, 1968).
Electrochemical Oxidation in Water Treatment : This compound's role in the degradation of pollutants like 1-hydroxy-2,4-dinitrobenzene demonstrates its significance in environmental chemistry and potential applications in water treatment technologies (Quiroz et al., 2014).
properties
Product Name |
2-Hydroxy-cis-hex-2,4-dienoate |
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Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(2E,4Z)-2-hydroxyhexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-4,7H,1H3,(H,8,9)/b3-2-,5-4+ |
InChI Key |
VPGPQVKJUYKKNN-AWYLAFAOSA-N |
Isomeric SMILES |
C/C=C\C=C(/C(=O)O)\O |
Canonical SMILES |
CC=CC=C(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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